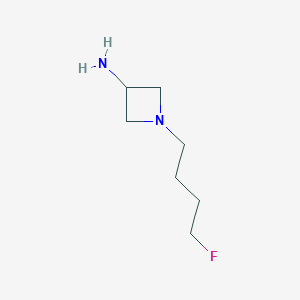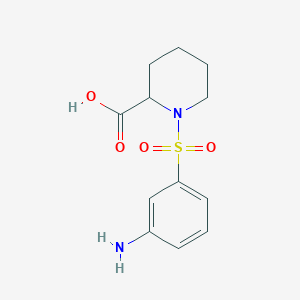
5-Bromo-2-cyclopropyl-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-cyclopropyl-4-methylpyrimidine is a heterocyclic organic compound with the molecular formula C8H9BrN2 It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 2nd position, and a methyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-4-methylpyrimidine typically involves the bromination of 2-cyclopropyl-4-methylpyrimidine. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-cyclopropyl-4-methylpyrimidine.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropyl-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) are typically used.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Scientific Research Applications
5-Bromo-2-cyclopropyl-4-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropyl-4-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the cyclopropyl group can interact with the active site of the target enzyme, leading to inhibition or modulation of its activity. The exact molecular targets and pathways involved would vary depending on the specific compound being synthesized and its intended use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrimidine: Similar structure but lacks the cyclopropyl group.
2-Cyclopropyl-4-methylpyrimidine: Similar structure but lacks the bromine atom.
5-Bromo-4-cyclopropyl-2-methylpyrimidine: Similar structure but with different substitution pattern.
Uniqueness
5-Bromo-2-cyclopropyl-4-methylpyrimidine is unique due to the combination of the bromine atom, cyclopropyl group, and methyl group on the pyrimidine ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-4-methylpyrimidine |
InChI |
InChI=1S/C8H9BrN2/c1-5-7(9)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3 |
InChI Key |
IKWKEICYVKOUNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1Br)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


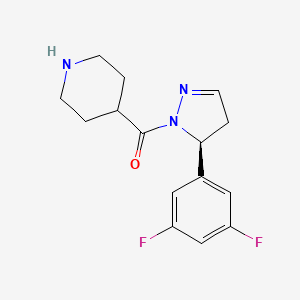
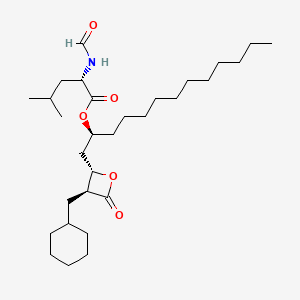
![8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B15363231.png)
![methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate](/img/structure/B15363238.png)
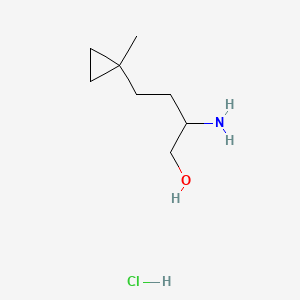
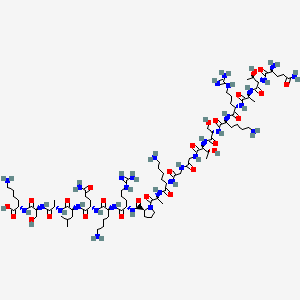
![Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15363258.png)
![4,4,5,5-Tetramethyl-2-[4-(3-methyloxetan-3-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B15363259.png)



